1,1-Diphenyl-2-methylbutane chemical structure and properties
1,1-Diphenyl-2-methylbutane chemical structure and properties
An In-depth Technical Guide to 1,1-Diphenyl-2-methylbutane
Introduction
1,1-Diphenyl-2-methylbutane is an aromatic hydrocarbon characterized by a butane backbone substituted with two phenyl groups at the C1 position and a methyl group at the C2 position. While this specific molecule is not extensively documented in publicly available literature, its structural motifs—the gem-diphenyl group and a branched alkyl chain—are common in organic chemistry. This guide provides a comprehensive technical overview of 1,1-Diphenyl-2-methylbutane, leveraging established chemical principles and data from structurally related analogues to predict its properties, synthesis, and potential applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this class of compounds.
Chemical Structure and Identification
The core structure of 1,1-Diphenyl-2-methylbutane consists of a chiral carbon at the C2 position, meaning it can exist as two enantiomers, (R)- and (S)-1,1-diphenyl-2-methylbutane. The molecule features a quaternary carbon (C1) bonded to two phenyl rings and the rest of the alkyl chain.
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IUPAC Name: 1,1-Diphenyl-2-methylbutane
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Molecular Formula: C₁₇H₂₀
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Molecular Weight: 224.35 g/mol [1]
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Canonical SMILES: CCC(C)C(C1=CC=CC=C1)C2=CC=CC=C2
Below is a two-dimensional representation of the chemical structure.
Caption: 2D structure of 1,1-Diphenyl-2-methylbutane.
Physicochemical Properties (Predicted)
Direct experimental data for 1,1-Diphenyl-2-methylbutane is scarce. The following table summarizes predicted physicochemical properties based on its structure and data from similar compounds like 1,1-diphenylbutane and 3-methyl-1,1-diphenylbutane.[1][2]
| Property | Predicted Value | Notes |
| Molecular Weight | 224.35 g/mol | Based on the molecular formula C₁₇H₂₀.[1] |
| Appearance | Colorless liquid | Typical for similar aromatic hydrocarbons.[3] |
| Boiling Point | ~290-300 °C | Estimated by comparison to 3-methyl-1,1-diphenylbutane (297 °C).[1] |
| Density | ~0.96 g/cm³ | Estimated by comparison to 3-methyl-1,1-diphenylbutane (0.964 g/mL).[1] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, benzene, hexane). | Characteristic of non-polar aromatic hydrocarbons.[3] |
| Refractive Index | ~1.55 | Estimated by comparison to 3-methyl-1,1-diphenylbutane (1.551).[1] |
| XLogP3-AA | ~5.5 | Estimated based on increased lipophilicity compared to 1,1-diphenylbutane (5.3).[2] |
| Hydrogen Bond Donor Count | 0 | No hydrogen atoms are attached to electronegative atoms.[2] |
| Hydrogen Bond Acceptor Count | 0 | No electronegative atoms with lone pairs are present.[2] |
Synthesis and Reactivity
Proposed Synthetic Route
A plausible and efficient method for the synthesis of 1,1-Diphenyl-2-methylbutane is through a Grignard reaction. This well-established organometallic protocol involves the reaction of a suitable Grignard reagent with a ketone, followed by reduction of the resulting alcohol. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the ketone.
Workflow: Synthesis of 1,1-Diphenyl-2-methylbutane
Caption: Proposed synthetic workflow for 1,1-Diphenyl-2-methylbutane.
Detailed Experimental Protocol (Illustrative)
This protocol is a self-validating system; progress can be monitored at each stage using standard analytical techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) to confirm the conversion of starting materials and the formation of intermediates and the final product.
Step 1: Synthesis of 1,1-Diphenyl-2-methyl-1-butanol
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Apparatus Setup: A flame-dried, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
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Reaction: Benzophenone (1.0 eq) is dissolved in anhydrous diethyl ether or THF and placed in the flask.
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Grignard Addition: A solution of sec-butylmagnesium bromide (1.1 eq) in ether is added dropwise from the dropping funnel at 0 °C. The reaction is highly exothermic; the addition rate must be controlled to maintain a gentle reflux.
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Reaction Monitoring: The reaction is stirred at room temperature until TLC analysis indicates the complete consumption of benzophenone.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude tertiary alcohol.
Step 2: Reduction to 1,1-Diphenyl-2-methylbutane
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Methodology: The crude 1,1-diphenyl-2-methyl-1-butanol is reduced to the corresponding alkane. A common and effective method is ionic hydrogenation.
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Procedure: The alcohol is dissolved in a suitable solvent like dichloromethane. Triethylsilane (Et₃SiH, 2-3 eq) is added, followed by the slow addition of a strong acid, such as trifluoroacetic acid (TFA, ~10 eq), at 0 °C.
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Reaction Completion: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.
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Purification: The reaction mixture is carefully neutralized with a saturated sodium bicarbonate solution. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 1,1-Diphenyl-2-methylbutane, is purified by column chromatography on silica gel.
Reactivity Profile
The reactivity of 1,1-Diphenyl-2-methylbutane is primarily dictated by its constituent functional groups:
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Aromatic Rings: The two phenyl groups can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The diphenylmethyl group generally directs incoming electrophiles to the ortho and para positions.
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Benzylic C-H Bond: The C-H bond at the C1 position is benzylic and is stabilized by both phenyl rings. This position can be a site for radical halogenation or oxidation under specific conditions.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.35 - 7.10 | Multiplet | 10H | Aromatic protons (Ar-H) |
| ~3.6 - 3.8 | Doublet | 1H | Benzylic proton (Ph₂-CH) |
| ~2.0 - 2.2 | Multiplet | 1H | C2 proton (-CH(CH₃)-) |
| ~1.2 - 1.4 | Multiplet | 2H | Methylene protons (-CH₂-) |
| ~0.9 | Doublet | 3H | C2 Methyl protons (-CH(CH₃)-) |
| ~0.8 | Triplet | 3H | Terminal methyl protons (-CH₂-CH₃) |
¹³C NMR Spectroscopy
| Predicted Chemical Shift (ppm) | Assignment |
| ~145 | Quaternary aromatic carbons |
| ~128.5 | Aromatic CH carbons |
| ~128.0 | Aromatic CH carbons |
| ~126.0 | Aromatic CH carbons |
| ~55 | Benzylic CH carbon (C1) |
| ~40 | CH carbon (C2) |
| ~25 | CH₂ carbon (C3) |
| ~14 | C2-Methyl carbon |
| ~11 | Terminal methyl carbon (C4) |
Infrared (IR) Spectroscopy
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | C-H stretch (aromatic) |
| 2960 - 2850 | Strong | C-H stretch (aliphatic) |
| ~1600, 1495, 1450 | Medium-Strong | C=C stretch (aromatic ring) |
| ~750, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Mass Spectrometry (MS)
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Molecular Ion (M⁺): A peak would be expected at m/z = 224.
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Major Fragmentation: The primary fragmentation pathway would likely involve the cleavage of the C1-C2 bond to form the highly stable diphenylmethyl (benzhydryl) cation at m/z = 167. Loss of a phenyl group (C₆H₅) to give a fragment at m/z = 147 is also possible.
Potential Applications
The structural features of 1,1-Diphenyl-2-methylbutane suggest its utility in several areas of chemical science, primarily drawing from the well-established chemistry of the benzhydryl (diphenylmethyl) group.[5]
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Protecting Group Chemistry: The 1,1-diphenyl-2-methylbutyl group could serve as a bulky and sterically hindered protecting group for alcohols, amines, or carboxylic acids. The stability of the resulting ethers, amines, or esters is due to the significant steric hindrance provided by the two phenyl rings.[5] Deprotection can typically be achieved via hydrogenolysis.[5]
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Medicinal Chemistry: The diphenylmethane scaffold is a common motif in pharmacologically active molecules. The introduction of a bulky, chiral sec-butyl group could be used to probe steric and hydrophobic interactions within receptor binding pockets during drug design and lead optimization.
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Materials Science: As a bulky, non-polar hydrocarbon, it could be investigated as a plasticizer, a high-boiling point solvent, or a component in lubricating fluids.
Safety and Toxicology
No specific toxicological data is available for 1,1-Diphenyl-2-methylbutane. Therefore, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, the following hazards should be considered:
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Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Flammability: As an aromatic hydrocarbon, it is expected to be combustible. Keep away from open flames, sparks, and other sources of ignition.[6]
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Toxicity: Aromatic hydrocarbons can cause skin and eye irritation. Inhalation of vapors may cause dizziness or respiratory irritation.[7][8] Long-term exposure to similar compounds may have other health effects.
Always consult a comprehensive Safety Data Sheet (SDS) for a closely related compound before handling.
Conclusion
1,1-Diphenyl-2-methylbutane represents an interesting, albeit under-documented, member of the diphenylalkane family. By applying fundamental principles of organic chemistry and drawing comparisons with well-characterized analogues, this guide has outlined its core chemical structure, predicted its physicochemical and spectroscopic properties, proposed a viable synthetic route, and discussed its potential applications and safety considerations. This synthesized information provides a robust foundation for researchers and scientists interested in exploring the chemistry and utility of this molecule and its derivatives.
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